molecular formula C8H7ClO2S B8701974 4-(Methylthio)phenyl Chloroformate

4-(Methylthio)phenyl Chloroformate

Cat. No.: B8701974
M. Wt: 202.66 g/mol
InChI Key: BHAWTBKMSWHSIP-UHFFFAOYSA-N
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Description

Significance of Carbonyl Halides as Reagents in Organic Synthesis

Carbonyl halides, including the prominent aryl chloroformates, are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. fiveable.mencert.nic.in This structural feature renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.mepressbooks.pub This reactivity is the cornerstone of their importance in organic synthesis, where they serve as versatile building blocks for creating more complex molecules. fiveable.me

Their applications are extensive and varied. For instance, they are instrumental in the synthesis of esters, amides, and carbonates. wikipedia.org A notable application is in the introduction of protecting groups for sensitive functionalities like alcohols and amines during multi-step syntheses. wikipedia.orggeorganics.sk For example, benzyl (B1604629) chloroformate is a key reagent for introducing the carboxybenzyl (Cbz) protecting group. wikipedia.org Furthermore, the reaction of aryl chloroformates with dimethylformamide provides a pathway for the in situ synthesis of α-chlorocresols. acs.org

The general reactivity of chloroformates is similar to that of acyl chlorides and includes reactions with: wikipedia.org

Amines to form carbamates.

Alcohols to form carbonate esters.

Carboxylic acids to form mixed anhydrides.

These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Classification and Structural Context of O-Aryl Chlorothioformates within the Broader Class of Chloroformate Esters

Within the family of chloroformate esters, the substitution of one or both oxygen atoms with sulfur gives rise to a fascinating array of thiocarbonyl halides. These include O-aryl chlorothioformates, O-aryl chloroformates, and chlorothionoformates.

The key distinction between these compounds lies in the placement of the sulfur atom relative to the carbonyl group and the aryl ring. nih.govnih.gov

O-Aryl Chloroformates (Ar-O-CO-Cl): These are the parent compounds, containing a carbonyl group bonded to an aryloxy group and a chlorine atom. Phenyl chloroformate is a classic example. nih.govnih.gov

O-Aryl Chlorothioformates (Ar-S-CO-Cl): In this class, the oxygen atom linking the aryl group to the carbonyl carbon is replaced by a sulfur atom.

Chlorothionoformates (Ar-O-CS-Cl): Here, the carbonyl oxygen is replaced by a sulfur atom, creating a thiocarbonyl group. nih.govnih.gov Phenyl chlorothionoformate is a representative compound. thieme-connect.com

Chlorodithioformates (Ar-S-CS-Cl): In these analogs, both oxygen atoms of the chloroformate are replaced by sulfur. nih.govnih.gov

This structural diversity leads to a spectrum of reactivity and applications. For instance, phenyl chlorothionoformate is used in the synthesis of isothiocyanates from amines. thieme-connect.com

The C=S double bond in thiocarbonyl compounds is significantly weaker than the C=O bond in their carbonyl counterparts (115 kcal/mol vs. 162 kcal/mol). caltech.edu This difference in bond energy contributes to the distinct reactivity of thiocarbonyl compounds. caltech.edubritannica.com

Furthermore, the replacement of oxygen with sulfur can alter the preferred reaction pathway. For example, while phenyl chloroformate typically reacts via an addition-elimination pathway, phenyl chlorodithioformate tends to react through an ionization pathway. nih.govnih.gov This shift is attributed to sulfur's enhanced ability to stabilize a positive charge in the resulting cation. nih.gov The tendency toward ionization generally increases as the atoms attached to the central carbon change from oxygen to sulfur to nitrogen. nih.gov

Historical Development and Evolution of Research in Aryl Chloroformate and Thiocarbonyl Halide Chemistry

The synthesis of aryl chloroformates has been a subject of study for a considerable time. An early method involved the reaction of phenols with phosgene (B1210022). google.comgoogle.com This reaction often required the addition of substances to bind the liberated hydrochloric acid, especially when dealing with less reactive phenols. google.comgoogle.com Over the years, various catalysts and reaction conditions have been developed to improve the efficiency and purity of this process. google.comgoogle.com For instance, the use of organic phosphorus compounds as catalysts has been explored. google.com A 1947 patent describes a method for preparing phenyl chloroformate by reacting sodium phenolate (B1203915) with phosgene in a solvent at low temperatures. google.com

The study of chloroformates and their reactions has been a continuous area of research, as evidenced by a 1964 review on "The Chemistry of Chloroformates". acs.org Research into thiocarbonyl compounds has also seen significant progress, with reviews highlighting their synthesis and diverse reactions, including their use in radical chemistry and the formation of heterocyclic compounds. caltech.edulibretexts.org The development of reagents like Lawesson's reagent has provided efficient methods for the thionation of carbonyl compounds to their thiocarbonyl analogs. nih.gov

The evolution of this field reflects the broader advancements in organic chemistry, with a continuous drive towards developing milder, more selective, and efficient synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

(4-methylsulfanylphenyl) carbonochloridate

InChI

InChI=1S/C8H7ClO2S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3

InChI Key

BHAWTBKMSWHSIP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for O 4 Methylthio Phenyl Chlorothioformate and Analogues

Established Synthetic Routes to O-Aryl Chlorothioformates and Chloroformates

The classical methods for synthesizing O-aryl chloroformates involve the use of highly reactive and hazardous phosgene (B1210022) or its safer surrogates. These reactions typically proceed via the acylation of a corresponding phenol (B47542).

Phosgenation and Related Carbonylation Reactions of Substituted Phenols and Thiols

The most direct route to O-aryl chloroformates is the reaction of a substituted phenol with phosgene (COCl₂). This method, while efficient, is fraught with safety concerns due to the extreme toxicity of phosgene gas. The reaction involves the nucleophilic attack of the phenoxide ion on the carbonyl carbon of phosgene, followed by the displacement of a chloride ion. For the synthesis of 4-(Methylthio)phenyl Chloroformate, the precursor would be 4-(methylthio)phenol. epa.govnih.gov

The general reaction is as follows: ArOH + COCl₂ → ArOCOCl + HCl

While direct phosgenation is a well-established industrial process, the inherent hazards have driven the development of alternative methods. kobe-u.ac.jp The chemistry of chloroformates is extensive, and they serve as vital reagents for producing carbonates, carbamates, and other essential chemical compounds. acs.orgorganic-chemistry.org

Utilization of Triphosgene (B27547) and Diphosgene as Safer Phosgene Surrogates

To mitigate the risks associated with phosgene gas, solid triphosgene (bis(trichloromethyl) carbonate, BTC) and liquid diphosgene (trichloromethyl chloroformate) have emerged as widely used substitutes. wikipedia.orgcommonorganicchemistry.com Triphosgene, a stable crystalline solid, decomposes into three molecules of phosgene in situ upon heating or in the presence of a catalyst, such as a tertiary amine or activated carbon. wikipedia.orgnih.gov This allows for the controlled generation of phosgene, enhancing safety and simplifying handling. commonorganicchemistry.com

The synthesis of alkyl and aryl chloroformates from alcohols and phenols using triphosgene is a simple, mild, and efficient process that can be carried out under various conditions, often yielding excellent results. google.comjustia.com A general process involves adding a solution of the alcohol or phenol to a mixture of triphosgene, a catalyst (like dimethylformamide), and a base (such as sodium carbonate or potassium carbonate) in an organic solvent at low temperatures. justia.com

Table 1: Synthesis of Various Chloroformates Using Triphosgene This table presents data from a patented process, illustrating the general applicability of the triphosgene method for synthesizing various chloroformates from different alcohols and phenols.

Starting Alcohol/PhenolBaseCatalystYieldSelectivity
n-OctanolSodium CarbonateDimethylformamide-100% (85% conv.)
n-OctanolSodium CarbonateTriethylamine96%100% (93% conv.)
PhenolSodium CarbonateDimethylformamide66%90% (60% conv.)
Benzyl (B1604629) AlcoholPotassium CarbonateDimethylformamide-98.5% (79% conv.)
Source: google.comjustia.com

Modern Approaches to Sustainable and Efficient Synthesis

Recent advancements in chemical synthesis have focused on developing greener, safer, and more efficient methods for producing chloroformates, moving away from batch processes and hazardous reagents where possible.

Continuous Flow Chemistry for Chloroformate Production

Continuous flow chemistry, particularly using microchannel reactors, offers significant advantages for the synthesis of chloroformates. google.com This technology enables rapid, safe, and efficient production by using small reactor volumes, which enhances heat and mass transfer and allows for precise control over reaction parameters. The use of continuous flow minimizes the amount of hazardous material, such as phosgene, present at any given time, thereby improving safety, especially during large-scale industrial production. google.comgoogle.com

A patented method describes the continuous flow synthesis of chloroformate compounds by reacting an alcohol or phenol with triphosgene in a microchannel reactor. google.com This approach significantly shortens reaction times and improves efficiency compared to traditional batch methods, making it highly suitable for industrial applications. google.com Another continuous, concurrent flow process reacts atomized alcohol with phosgene, where the reaction occurs largely in the fog phase, allowing for high purity and good yields. google.com

Photo-on-Demand Synthesis Techniques Employing Chlorinated Solvents

A novel and innovative approach involves the photo-on-demand synthesis of chloroformates directly from a solution of an alcohol in a chlorinated solvent like chloroform (B151607) (CHCl₃). acs.orgorganic-chemistry.orgnih.gov In this method, chloroform serves as both the solvent and the phosgene source. kobe-u.ac.jp Upon irradiation with UV light from a low-pressure mercury lamp in the presence of oxygen, chloroform decomposes to generate phosgene in situ. kobe-u.ac.jpacs.org This phosgene then reacts immediately with the alcohol present in the solution to form the corresponding chloroformate in high yield. organic-chemistry.org

This technique offers numerous advantages:

Safety: It avoids the direct handling and storage of toxic phosgene gas or its oligomers. acs.org

Simplicity: It simplifies the operational setup and reduces costs. organic-chemistry.org

Efficiency: It allows for gram-scale synthesis with high yields and can be integrated into one-pot procedures to create carbonates and carbamates by subsequently adding another alcohol or an amine. acs.orgnih.gov

Recent developments have even shown that this conversion can be triggered by visible light with the addition of a catalytic amount of chlorine (Cl₂), further enhancing the practicality and safety of the method. consensus.app

Table 2: Photo-on-Demand Synthesis of Various Chloroformates This table shows the yields for different primary alcohols using the photo-on-demand method in a chloroform solution.

AlcoholReaction Time (h)Yield (%)
1-Hexanol693
1-Pentanol682
1-Butanol680
1-Propanol672
Ethanol659
Source: organic-chemistry.org

Catalytic Methodologies in O-Aryl Chlorothioformate Synthesis

Catalytic methods are central to modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of O-aryl chloroformate and chlorothioformate synthesis, catalysis can be applied in several ways. While the direct catalytic formation from a phenol and a carbonyl source is less common than stoichiometric methods, related C-O and C-S bond-forming reactions provide a framework for potential catalytic routes.

Transition-metal catalysis, particularly with palladium (Pd) and copper (Cu), is widely used for C-O and C-S bond formation (O-arylation and S-arylation). acsgcipr.orgorganic-chemistry.org For instance, Pd-catalyzed O-arylation of hydroxylamine (B1172632) equivalents has been developed, and copper-catalyzed systems are effective for the O-arylation of phenols. organic-chemistry.orgrsc.org A study demonstrated a chemoselective copper-catalyzed O-arylation of phenols in the presence of aliphatic alcohols using picolinic acid as a ligand. researchgate.net While these methods typically form ethers rather than chloroformates, the underlying principles of activating phenols for coupling reactions are relevant.

The synthesis of O-aryl phosphonothionates, another class of organosulfur compounds, has been achieved stereospecifically using a mixed anhydride (B1165640) method, showcasing advanced synthetic control in related chemistries. nih.gov The development of direct catalytic methods for chloroformate synthesis, potentially using CO or other C1 sources instead of phosgene, remains an active area of research aimed at creating more sustainable chemical processes.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of O-[4-(Methylthio)phenyl] chlorothioformate hinges on the meticulous control of various reaction parameters. The selection of appropriate solvents, activating agents, temperature, and pressure plays a pivotal role in maximizing product yield and minimizing the formation of unwanted byproducts.

Solvent Effects and Choice of Activating Agents

The reaction for producing O-aryl chlorothioformates, such as O-[4-(Methylthio)phenyl] chlorothioformate, typically involves the reaction of the corresponding phenol (4-(methylthio)phenol) with thiophosgene (B130339). This reaction is often carried out in a biphasic system, where the phenol is dissolved in an aqueous basic solution and the thiophosgene is in a water-immiscible organic solvent. The choice of the organic solvent can significantly influence the reaction rate and yield.

Solvent Effects: The polarity and nature of the solvent can affect the solubility of the reactants and the stability of the intermediates. Common solvents for this reaction include chlorinated hydrocarbons and aromatic solvents. The selection is based on the desired reaction kinetics and ease of product separation.

Solvent TypeExamplesGeneral Effect on Reaction
Halogenated HydrocarbonsDichloromethane, ChloroformGood solubility for thiophosgene and the product. Generally inert and easy to remove post-reaction.
Aromatic HydrocarbonsToluene, XyleneCan facilitate the reaction and are relatively non-polar. Higher boiling points can be utilized for reactions requiring elevated temperatures.
EthersDiethyl ether, Tetrahydrofuran (THF)Can be used, but their polarity might influence side reactions. Care must be taken due to the potential for peroxide formation.

Activating Agents: In the biphasic synthesis of O-aryl chlorothioformates, the transfer of the phenoxide ion from the aqueous phase to the organic phase where the thiophosgene resides is a critical step. To facilitate this, phase-transfer catalysts (PTCs) are often employed as activating agents. PTCs are salts where the cation has significant organic character, allowing it to be soluble in the organic phase while carrying the anionic reactant with it.

Activating Agent (PTC)ExamplesRole in the Reaction
Quaternary Ammonium (B1175870) SaltsTetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC)The quaternary ammonium cation pairs with the phenoxide anion, transporting it into the organic phase to react with thiophosgene. This significantly increases the reaction rate. nih.govnih.govnih.gov
Quaternary Phosphonium SaltsTetrabutylphosphonium bromideSimilar mechanism to quaternary ammonium salts, offering an alternative with potentially different solubility and reactivity profiles.
Crown Ethers18-Crown-6Can complex with the alkali metal cation (e.g., Na+, K+) of the phenoxide salt, increasing its solubility and reactivity in the organic phase.

The use of these activating agents can lead to higher yields, reduced reaction times, and milder reaction conditions compared to uncatalyzed reactions. nih.govwikipedia.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature: The reaction temperature is a critical parameter that directly affects the rate of formation of O-[4-(Methylthio)phenyl] chlorothioformate. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the decomposition of the product or the starting materials, as well as the formation of undesirable byproducts. Thiophosgene, for instance, is known to decompose at elevated temperatures. wikipedia.org Therefore, the reaction is typically conducted at controlled, often low to ambient, temperatures to ensure both a reasonable reaction rate and high product selectivity. The optimal temperature is determined empirically for each specific substrate and reaction setup.

Pressure: For the synthesis of O-aryl chlorothioformates under typical laboratory conditions, the reaction is usually carried out at atmospheric pressure. The influence of pressure on the kinetics of this specific liquid-phase reaction is not a commonly explored parameter for optimization, as the reactants and products are generally in condensed phases, and the reaction does not involve significant volume changes. However, in industrial-scale production, pressure might be controlled to maintain the physical state of low-boiling-point solvents or to influence the dissolution of gaseous reactants if alternative phosgene derivatives were to be used. Theoretical studies on related gas-phase reactions have shown that pressure can influence product branching, but this is less relevant for the described liquid-phase synthesis. rochester.edu

Advanced Techniques for Product Isolation and Analytical Validation

Following the completion of the synthesis, the isolation of pure O-[4-(Methylthio)phenyl] chlorothioformate from the reaction mixture is essential. This is typically followed by rigorous analytical validation to confirm the identity and purity of the compound.

Advanced Product Isolation Techniques:

Chromatographic Methods: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation. High-performance liquid chromatography (HPLC) can be employed for both purification (preparative HPLC) and analysis.

Distillation: For thermally stable O-aryl chlorothioformates, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities. Given that thiophosgene has a relatively low boiling point, distillation can also be used to remove any excess reactant.

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a high-purity product. rochester.edu The choice of solvent is crucial, as it should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should remain either soluble or insoluble at all temperatures.

Analytical Validation Methods:

The structural integrity and purity of the synthesized O-[4-(Methylthio)phenyl] chlorothioformate are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule, confirming the presence of the methylthio group, the phenyl ring, and the chlorothioformate moiety.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which further corroborates the proposed structure. This technique is also highly sensitive for detecting and quantifying impurities. youtube.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C=S bond, the C-O bond, and the aromatic ring would be expected in the IR spectrum of O-[4-(Methylthio)phenyl] chlorothioformate.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final product. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity.

Reaction Mechanisms and Kinetic Studies of O Aryl Chlorothioformates

Solvolytic Pathways of Aryl Chloroformates and O-[4-(Methylthio)phenyl] Chlorothioformate Derivatives

The solvolysis of aryl chloroformates, including derivatives like O-[4-(Methylthio)phenyl] chlorothioformate, can proceed through various mechanisms, primarily the addition-elimination (A-E) and the ionization (SN1) pathways. The prevailing mechanism is highly dependent on the solvent's properties and the electronic nature of the substituents on the aryl ring.

Investigation of Addition-Elimination (A-E) Mechanisms

The addition-elimination mechanism is a common pathway for nucleophilic acyl substitution. libretexts.org In the context of the solvolysis of aryl chloroformates, this mechanism involves the initial addition of a solvent molecule (the nucleophile) to the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the final product. researchgate.netchemistrysteps.com

For phenyl chloroformate, a closely related compound, the solvolysis in a wide range of solvents is believed to proceed via a stepwise addition-elimination pathway where the addition step is rate-determining. researchgate.netnih.gov This mechanism is characterized by a high sensitivity to the solvent's nucleophilicity. mdpi.com The reaction is facilitated by the formation of a tetrahedral intermediate, which then collapses to products. researchgate.net The general scheme for this mechanism is depicted below:

Scheme 1: Stepwise Addition-Elimination Mechanism

Stepwise addition-elimination mechanism for an aryl chloroformate.

Caption: The addition of a nucleophile (solvent) to the carbonyl carbon of an aryl chloroformate leads to a tetrahedral intermediate. The subsequent elimination of the leaving group (chloride) results in the final product.

While direct studies on 4-(Methylthio)phenyl Chloroformate are not extensively available in the reviewed literature, the behavior of analogous compounds like phenyl chloroformate and p-methoxyphenyl chloroformate suggests that the addition-elimination pathway would be significant, particularly in more nucleophilic solvents. The methylthio (-SCH3) group at the para position is an electron-donating group, which would stabilize the initial state more than an unsubstituted phenyl ring, potentially slowing the rate of nucleophilic attack compared to phenyl chloroformate itself.

Analysis of Ionization (SN1) Mechanisms and Carbocationic Intermediates

The ionization or SN1 mechanism involves the rate-determining formation of a carbocationic intermediate, which is then rapidly attacked by the solvent. masterorganicchemistry.comcureffi.org In the case of aryl chloroformates, this would involve the heterolytic cleavage of the carbon-chlorine bond to form an acylium-like cation. This pathway is favored in highly ionizing, non-nucleophilic solvents. mdpi.com

For some chloroformate esters, particularly those with bulky alkyl groups or in highly ionizing fluoroalcohol solvents, a unimolecular SN1-type mechanism has been proposed. nih.govnih.gov The stability of the resulting carbocation is a crucial factor. For aryl chloroformates, the formation of a resonance-stabilized acylium ion intermediate is conceivable, especially with electron-donating substituents on the phenyl ring that can delocalize the positive charge.

The 4-(methylthio) group, being electron-donating, would be expected to stabilize a carbocationic intermediate, thus making the SN1 pathway more plausible for this compound compared to phenyl chloroformate, particularly in solvents with high ionizing power and low nucleophilicity.

Dual Mechanistic Pathways and the Influence of Solvent Polarity and Nucleophilicity (Grunwald-Winstein Equation Applications)

In many cases, the solvolysis of chloroformates does not proceed exclusively through a single mechanism but rather via competing, or "dual," pathways. nih.govresearchgate.net The balance between the addition-elimination and ionization mechanisms is sensitive to the solvent's nucleophilicity and ionizing power. mdpi.com The Grunwald-Winstein equation is a powerful tool for dissecting these solvent effects. wikipedia.orgnih.gov

The extended Grunwald-Winstein equation is given by:

log(k/ko) = lNT + mYCl

where:

k is the rate constant in a given solvent.

ko is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity to solvent nucleophilicity (NT).

m is the sensitivity to solvent ionizing power (YCl).

High l values are indicative of a bimolecular mechanism with significant nucleophilic participation from the solvent (characteristic of the A-E pathway), while high m values suggest a unimolecular mechanism with substantial charge separation in the transition state (characteristic of the SN1 pathway). mdpi.com

For phenyl chloroformate, the solvolysis is characterized by a high l value (around 1.66) and a moderate m value (around 0.56), suggesting a dominant addition-elimination mechanism. mdpi.com Studies on substituted phenyl chloroformates have shown that the sensitivities to solvent nucleophilicity and ionizing power, and thus the predominant mechanism, can be influenced by the substituent. For instance, the solvolysis of 4-fluorophenyl chlorothionoformate has been shown to proceed via dual bimolecular addition-elimination and unimolecular ionization channels, with the dominant pathway depending on the solvent. nih.gov

Given the electron-donating nature of the 4-(methylthio) group, it is plausible that the solvolysis of this compound would exhibit dual mechanistic behavior. In nucleophilic solvents, the addition-elimination pathway would likely dominate, while in highly ionizing solvents, the SN1 pathway could become more significant due to the stabilization of the carbocationic intermediate.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Phenyl Chloroformate and Related Compounds

Compoundl valuem valuePredominant Mechanism
Phenyl Chloroformate1.660.56Addition-Elimination
Isopropyl ChloroformateDual pathways observedA-E in nucleophilic solvents, Ionization-fragmentation in ionizing solvents
4-Fluorophenyl ChlorothionoformateDual pathways observedA-E and Ionization, solvent dependent

Kinetic Solvent Isotope Effects in Mechanistic Elucidation

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protic solvent and its deuterated counterpart (e.g., kMeOH/kMeOD), provide further insight into reaction mechanisms. mdpi.com For the solvolysis of aryl chloroformates, KSIE values significantly greater than unity are often interpreted as evidence for general-base catalysis by a second solvent molecule in the rate-determining step of the addition-elimination pathway. nih.gov

For substituted phenyl chloroformates, KSIE values in methanol (kMeOH/kMeOD) have been observed to be around 2.3–2.5, supporting a concerted displacement mechanism or a stepwise mechanism with general-base assistance. rsc.org The magnitude of the KSIE has been found to decrease as the electron-donating ability of the substituent increases. nih.gov This suggests that for this compound, which has an electron-donating substituent, the KSIE might be at the lower end of the range observed for aryl chloroformates, but still indicative of nucleophilic involvement of the solvent in the transition state. A relatively large primary solvent kinetic isotope effect can be indicative of an associative SN2-type mechanism. koreascience.kr

Nucleophilic Substitution Reactions at the Carbonyl Carbon

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a variety of nucleophiles.

Reactivity with Nitrogen-Based Nucleophiles (Amines, Hydrazines)

The reaction of aryl chloroformates with nitrogen-based nucleophiles such as amines and hydrazines is a fundamental process for the formation of carbamates and related compounds.

The aminolysis of phenyl chloroformates has been studied, and the reactions are generally considered to proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. rsc.org The transition state is thought to be highly associative with significant bond formation to the incoming nucleophile. rsc.org The reactivity is influenced by the basicity of the amine nucleophile.

The reaction of aryl chloroformates with hydrazine and its derivatives is less documented in the kinetic studies reviewed. However, it is known that hydrazine can react with related compounds like t-butyl phenyl carbonate to form carbazates. orgsyn.org By analogy, the reaction of this compound with hydrazine would be expected to yield the corresponding 4-(methylthio)phenyl carbazate. The nucleophilicity of hydrazines is a complex topic, but they are generally effective nucleophiles. nih.gov The mechanism of this reaction would likely parallel that of aminolysis, proceeding through either a concerted or a stepwise addition-elimination pathway.

Reactions with Oxygen- and Sulfur-Based Nucleophiles (Alcohols, Thiols)

The reactions of aryl chloroformates, including this compound, with oxygen- and sulfur-based nucleophiles such as alcohols and thiols, are fundamental to their application in organic synthesis. These reactions typically proceed through a nucleophilic acyl substitution mechanism. The generally accepted pathway for many aryl chloroformates is a bimolecular addition-elimination mechanism. nih.gov In this process, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, resulting in the formation of a carbonate ester (from an alcohol) or a thiocarbonate O-ester (from a thiol).

The solvolysis of aryl chloroformates, which involves reaction with a solvent that also acts as a nucleophile (e.g., alcohols or water), has been extensively studied to elucidate these mechanisms. The reaction kinetics are often analyzed using the extended (two-term) Grunwald-Winstein equation, which relates the specific rate of solvolysis (k) to the solvent nucleophilicity (NT) and solvent ionizing power (YCl). The sensitivities to these parameters, denoted as l and m respectively, provide insight into the transition state of the rate-determining step. For phenyl chloroformate, the solvolysis across a wide range of solvents proceeds via an addition-elimination pathway where the addition step is rate-determining. nih.gov

In the case of this compound, the 4-(methylthio) group is expected to influence the reactivity of the carbonyl group through its electronic effects. The reaction with an alcohol (R'OH) or a thiol (R'SH) can be represented as follows:

Reaction with Alcohols: ArO(CO)Cl + R'OH → ArO(CO)OR' + HCl where Ar = 4-(CH3S)C6H4

Reaction with Thiols: ArO(CO)Cl + R'SH → ArO(CO)SR' + HCl where Ar = 4-(CH3S)C6H4

These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. wikipedia.org The mechanism can, however, shift towards an SN1-type ionization pathway, particularly in solvents with low nucleophilicity and high ionizing power. mdpi.com This alternative pathway involves the initial slow dissociation of the chloride ion to form an acylium ion intermediate, which is then rapidly attacked by the nucleophile. The stability of this intermediate is a crucial factor, and it is influenced by the electronic properties of the aryl substituent.

Intramolecular Cyclization and Rearrangement Reactions

While direct intramolecular cyclization of this compound itself is not extensively documented, the reactivity of its derivatives provides a basis for potential intramolecular transformations. A significant and well-studied rearrangement in related compounds is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, which can be synthesized from an aryl chloroformate. thieme-connect.com

The Newman-Kwart rearrangement is thermally induced, often requiring high temperatures (200-300 °C), and proceeds through a four-membered cyclic transition state in a concerted manner. wikipedia.org The primary driving force for this rearrangement is the thermodynamic stability gained from the conversion of a C=S double bond into a more stable C=O double bond. organic-chemistry.org

Given the structure of this compound, other intramolecular cyclization reactions could be envisaged, particularly if the molecule were modified to contain a suitably positioned internal nucleophile. For example, ortho-functionalized derivatives could potentially undergo cyclization to form heterocyclic systems.

Impact of Substituent Electronic and Steric Effects on Reactivity

The reactivity of aryl chloroformates is highly sensitive to the nature of the substituents on the aromatic ring. Both electronic and steric effects can influence the rate and mechanism of nucleophilic substitution reactions.

For reactions proceeding through an addition-elimination mechanism, an electron-donating group at the para-position can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack. Conversely, for reactions that have a degree of SN1 character, an electron-donating group can stabilize the formation of a positive charge on the acylium ion intermediate or a developing positive charge in the transition state.

Studies on the solvolysis of para-substituted phenyl chloroformates have shown that the importance of general-base catalysis by the solvent decreases as the electron-donating ability of the substituent increases. nih.gov This suggests a shift in the transition state structure. For a series of p-substituted phenyl chloroformates, the ratio of sensitivities to solvent nucleophilicity and ionizing power (l/m) from the Grunwald-Winstein equation provides insight into the mechanism. A decrease in this ratio is often associated with a move towards a more dissociative (SN1-like) mechanism.

The table below presents solvolysis data for related substituted phenyl chloroformates, illustrating the impact of different electronic substituents on reactivity.

Substituent (at para-position)l valuem valuel/m ratio
-NO21.690.463.67
-H1.590.542.94
-OCH31.580.572.77

Data derived from the solvolysis in 38 common solvents at 25.0 °C. mdpi.com

Based on the trend observed in the table, the electron-donating 4-(methylthio) group is expected to result in an l/m ratio comparable to or slightly lower than that of the 4-methoxy group, indicating a mechanism that may have a slightly greater degree of ionization character compared to unsubstituted phenyl chloroformate.

In the solvolysis of chloroformate esters, the replacement of the ester oxygen with sulfur to form a chlorothioformate (RSCOCl) generally leads to a retardation of the addition-elimination pathway but an enhancement of the SN1 pathway. nih.gov This is attributed to the greater ability of sulfur to stabilize an adjacent positive charge in the acylium ion intermediate through resonance.

When considering the substituent effects, a direct comparison of the reactivity of this compound with 4-methoxyphenyl chloroformate is informative. The solvolysis of 4-methoxyphenyl chloroformate has been shown to closely parallel that of phenyl chloroformate, proceeding primarily through an addition-elimination mechanism. nih.gov Given the electronic properties of the methylthio group, it is anticipated that this compound would also predominantly react via an addition-elimination pathway across a range of common solvents, similar to its methoxy analog. However, the subtle electronic differences between sulfur and oxygen could lead to minor variations in reaction rates and solvent effects. The greater polarizability of sulfur in the methylthio group compared to oxygen in the methoxy group might lead to a slightly increased tendency to stabilize any developing positive charge in the transition state, potentially favoring a more dissociative mechanism in non-nucleophilic, highly ionizing solvents.

Applications in Advanced Organic Synthesis

Role as Activating Agents in Diverse Functional Group Transformations

4-(Methylthio)phenyl Chloroformate functions as an effective activating agent, facilitating a range of chemical transformations with high efficiency and selectivity.

One of the principal applications of this compound is in the formation of carbamates from amines. wikipedia.orgnih.gov This reaction is fundamental for the protection of amine functionalities during multi-step syntheses. The process involves the reaction of an amine with the chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org The resulting 4-(methylthio)phenyl carbamate (B1207046) is stable under various reaction conditions, yet can be cleaved when desired, making it an effective protecting group.

This methodology is not only used for protection but also for the derivatization of amines. Carbamate formation can alter the polarity and volatility of amines, which is particularly useful in analytical techniques like gas chromatography/mass spectrometry for the analysis of a wide array of metabolites including amino acids and other amines. wikipedia.org

Table 1: Carbamate Formation using Chloroformates
ReactantReagentProductKey Feature
Amine (R-NH₂)This compound4-(Methylthio)phenyl CarbamateProtection and derivatization of amines. wikipedia.orgnih.gov

While research directly detailing the use of this compound for nitrile synthesis is limited, the analogous reagent, phenyl chloroformate, is known to be a convenient and efficient reagent for converting primary amides to nitriles. niscpr.res.in This transformation is typically carried out at room temperature in the presence of a base like pyridine (B92270) and provides high yields of the corresponding nitriles. niscpr.res.in The reaction is chemoselective and tolerates various functional groups. niscpr.res.in It is also effective for the conversion of thioamides to nitriles. niscpr.res.in Given the structural similarity, it is plausible that this compound could be employed in a similar capacity, potentially with modified reactivity due to the electronic effects of the methylthio group.

Chloroformates, in general, react with carboxylic acids to form mixed anhydrides. wikipedia.org These mixed anhydrides are activated intermediates that can readily react with nucleophiles, such as alcohols, to form esters. This two-step process, involving the initial activation of the carboxylic acid, is a common strategy in esterification reactions. The reaction is typically performed in the presence of a base. wikipedia.org While specific examples using this compound are not extensively documented in the provided search results, its general reactivity as a chloroformate suggests its utility in this type of transformation.

Strategic Utility as Protecting Group Reagents in Complex Molecule Synthesis

The 4-(methylthio)phenyl group, introduced via this compound, serves as a valuable "safety-catch" protecting group in the synthesis of complex molecules, particularly peptides.

The 4-(methylthio)phenylcarbonyl group can be introduced to protect hydroxyl and amine functionalities. wikipedia.org The introduction is achieved by reacting the alcohol or amine with this compound. A key feature of this protecting group is its stability under a range of conditions. uchicago.edu

The deprotection strategy for the 4-(methylthio)phenyl group is what makes it a "safety-catch" protecting group. The initial protected compound is stable. However, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This oxidation transforms the protecting group into a more labile form that can be cleaved under specific conditions, allowing for controlled deprotection at a desired stage of the synthesis. researchgate.net

In peptide synthesis, protecting the α-amino group of an amino acid is crucial to prevent unwanted side reactions during peptide bond formation. biosynth.com The 4-(methylthio)phenylcarbonyl group has been investigated as a carboxy-protecting group in peptide synthesis. researchgate.net The 4-(methylthio)phenyl ester of an amino acid can be prepared, which protects the carboxylic acid functionality. researchgate.net

A significant advantage of this protecting group is its conversion into an activated ester upon oxidation. researchgate.net The 4-(methylthio)phenyl ester can be oxidized to the 4-(methylsulfonyl)phenyl ester. researchgate.net This "activated" ester is then highly susceptible to aminolysis, facilitating the formation of a new peptide bond. researchgate.net This strategy allows for the protection of the C-terminus and its subsequent activation for coupling in a controlled manner.

Table 2: Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
CarbobenzyloxyCbzBenzyl (B1604629) chloroformateHydrogenolysis (H₂/Pd) wikipedia.org
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonateStrong acid (e.g., TFA) wikipedia.org
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine) wikipedia.org
4-(Methylthio)phenylcarbonyl-This compoundOxidation followed by nucleophilic cleavage researchgate.net

Precursor in the Synthesis of Value-Added Organic Intermediates

The strategic placement of the chloroformate and methylthio groups on the phenyl ring allows for a diverse array of chemical transformations, making this compound a key starting material for complex organic intermediates.

Synthesis of Substituted Aryl Acetic Acids

While direct experimental evidence for the use of this compound in the synthesis of substituted aryl acetic acids is not extensively documented in readily available literature, its structure lends itself to established synthetic methodologies. One such plausible route is the Arndt-Eistert homologation. This reaction sequence is a well-known method for converting a carboxylic acid to its next higher homolog, and it proceeds via an acid chloride intermediate. wikipedia.orgnih.govnih.govnrochemistry.comorganic-chemistry.org

The Arndt-Eistert synthesis involves the reaction of an acid chloride with diazomethane (B1218177) to form a diazoketone. This intermediate then undergoes a Wolff rearrangement, typically catalyzed by silver oxide or other metal catalysts, to generate a ketene (B1206846). The ketene can then be trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. wikipedia.orgnih.govnih.govnrochemistry.comorganic-chemistry.org Given that this compound is an aryl chloroformate, which is a type of acid chloride, it could theoretically be subjected to the Arndt-Eistert reaction to produce 4-(methylthio)phenylacetic acid. Further substitution on the aromatic ring could potentially be achieved before or after the homologation, depending on the desired final product and the compatibility of the substituents with the reaction conditions.

A general representation of the Arndt-Eistert homologation is shown below:

StepReactantsIntermediate/Product
1Acid Chloride, DiazomethaneDiazoketone
2Diazoketone, Metal Catalyst (e.g., Ag2O)Ketene
3Ketene, WaterHomologous Carboxylic Acid

It is important to note that while this synthetic pathway is chemically sound, specific examples detailing the application of this compound in the Arndt-Eistert synthesis to produce a variety of substituted aryl acetic acids require further investigation in the chemical literature.

Construction of Diverse Heterocyclic Ring Systems (e.g., Oxazoles, Triazoles, Thiazolopyrimidines)

The electrophilic nature of the chloroformate group in this compound makes it a candidate for participation in cyclization reactions to form various heterocyclic rings.

Oxazoles and Triazoles: The synthesis of oxazoles and triazoles often involves the cyclization of precursors containing amine and other functional groups. For instance, the reaction of acylating agents with amino-substituted heterocycles is a common strategy. It is plausible that this compound could react with aminothiazoles or aminotriazoles to introduce the 4-(methylthio)phenoxycarbonyl group, which could then be involved in a subsequent cyclization step to form more complex fused heterocyclic systems. The synthesis of 3-amino-1,2,4-triazoles has been achieved through the cyclization of hydrazinecarboximidamide derivatives, which are prepared from thiourea (B124793) precursors. nih.govnih.govresearchgate.net The use of acylating agents in these synthetic sequences suggests a potential role for chloroformates.

Thiazolopyrimidines: The synthesis of thiazolopyrimidines, a class of fused heterocycles with significant biological activity, often involves the reaction of a pyrimidine (B1678525) derivative with an appropriate electrophile. researchgate.netasianpubs.orgasianpubs.orgijnc.irias.ac.in For example, the reaction of a dihydropyrimidin-2(1H)-thione with chloroacetyl chloride can lead to the formation of a thiazolopyrimidine ring system. asianpubs.org Given that this compound is a reactive acylating agent, it could potentially be used in a similar capacity to acylate a suitable nitrogen or sulfur atom in a pyrimidine precursor, facilitating the subsequent cyclization to form the thiazole (B1198619) ring. While direct examples are not prevalent, the chemical principles support this potential application.

Preparation of other Organosulfur Compounds

The methylthio group in this compound offers a handle for further chemical modification, allowing for the synthesis of a variety of other organosulfur compounds.

One of the most common transformations of a methylthio group is its oxidation to a sulfoxide or a sulfone. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide. The resulting sulfoxides and sulfones have different electronic and physical properties compared to the starting sulfide, which can be useful in tuning the characteristics of the final molecule.

Furthermore, the 4-(methylthio)phenyl moiety itself can be utilized as a protecting group in organic synthesis, particularly in oligonucleotide synthesis. For instance, the 4-methylthio-1-butyl group has been employed as a thermolabile protecting group for phosphate/thiophosphate groups. This suggests that the methylthio group can be stable under certain reaction conditions and then be selectively removed or modified, highlighting its utility in multi-step synthetic sequences.

Contributions to Polymer Chemistry and Materials Science

The reactivity of the chloroformate group also positions this compound as a potentially useful molecule in the realm of polymer chemistry and materials science, particularly in the areas of monomer activation and surface modification.

Monomer Activation and Polymerization Initiation

In the field of controlled polymerization, such as Atom Transfer Radical Polymerization (ATRP), the initiation of the polymerization process is a critical step. nih.gov While typical initiators are alkyl halides, the chloroformate group of this compound could be envisioned to play a role in initiator design. For example, it could be used to react with a molecule containing a hydroxyl group and a halide to form a carbonate that also bears an ATRP-initiating site. This would allow for the incorporation of the 4-(methylthio)phenyl group into the polymer chain.

Surface Modification and Polymer Brush Synthesis for Interface Engineering

The modification of surfaces with polymer brushes is a powerful technique for tailoring the properties of materials for a wide range of applications. researchgate.net A common method for creating polymer brushes is through surface-initiated polymerization, where polymer chains are grown from an initiator that is covalently attached to the surface.

The chloroformate group of this compound could be utilized to anchor an initiator to a surface that possesses hydroxyl or amine functionalities. The reaction would form a stable carbonate or carbamate linkage, respectively, and if the other end of the molecule contains an initiating group for a controlled polymerization technique like ATRP, polymer brushes could then be grown from the surface. This "grafting-from" approach allows for the creation of dense and well-defined polymer coatings. While specific examples utilizing this compound for this purpose are not widely reported, the underlying chemistry is a well-established principle in materials science. nih.gov

Cleavage Reactions of Tertiary Amines

The dealkylation of tertiary amines to their corresponding secondary amines is a critical transformation, particularly in the synthesis and modification of alkaloids and other nitrogen-containing bioactive molecules. Aryl chloroformates are a key class of reagents employed for this purpose. The general mechanism involves the reaction of the tertiary amine with the aryl chloroformate to form a quaternary ammonium (B1175870) intermediate. This intermediate then undergoes cleavage, typically through an SN2-type displacement by the chloride ion, to yield a carbamate and an alkyl chloride. Subsequent hydrolysis or hydrogenolysis of the carbamate furnishes the desired secondary amine.

The reactivity of the chloroformate and the selectivity of the cleavage are influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the carbonyl carbon, making the chloroformate more reactive towards the nucleophilic tertiary amine. Conversely, electron-donating groups can decrease this reactivity.

In the case of this compound, the methylthio (-SMe) group at the para-position of the phenyl ring plays a significant role in modulating its reactivity. The sulfur atom can act as a mild electron-donating group through resonance, which might slightly decrease the reactivity compared to unsubstituted phenyl chloroformate. However, its reactivity is expected to be sufficient for the cleavage of a range of tertiary amines under appropriate reaction conditions.

Detailed Research Findings

For instance, studies on the aminolysis of various phenyl chloroformates have shown that the reaction proceeds through a concerted or stepwise mechanism depending on the solvent and the nature of the amine. rsc.orgnih.gov The rate of the reaction is sensitive to the basicity of the amine and the electronic properties of the substituent on the phenyl ring of the chloroformate.

Based on these established principles, the cleavage of a tertiary amine, such as N,N-dimethylaniline, with this compound would be expected to proceed as follows:

Carbamate Formation: The tertiary amine attacks the electrophilic carbonyl carbon of this compound to form a quaternary ammonium salt.

Dealkylation: The chloride ion then displaces one of the alkyl groups from the nitrogen atom, leading to the formation of a 4-(methylthio)phenyl N-alkyl-N-arylcarbamate and an alkyl chloride. The relative ease of cleavage for different alkyl groups generally follows the order: benzyl > allyl > methyl > ethyl > other primary alkyl groups.

Hydrolysis: The resulting carbamate can then be hydrolyzed under acidic or basic conditions to yield the secondary amine and 4-(methylthio)phenol.

Data on Related Aryl Chloroformate Reactions

To illustrate the expected outcomes, the following table presents data from the literature for the cleavage of tertiary amines using related aryl chloroformates. It is important to note that these are for analogous compounds and not for this compound itself.

Aryl ChloroformateTertiary AmineProduct (Secondary Amine)Yield (%)Reference
Phenyl ChloroformateN,N-DimethylanilineN-Methylaniline- rsc.org
Phenyl ChloroformateCodeineNorcodeine89 wikipedia.org
Phenyl ChloroformateMorphineNormorphine84 wikipedia.org
2,2,2-Trichloroethyl ChloroformateTropane AlkaloidsNortropane DerivativesHigh wikipedia.org

This table is for illustrative purposes and shows data for related compounds due to the absence of specific data for this compound.

Computational Chemistry and Theoretical Investigations of O Aryl Chlorothioformates

Quantum Chemical Studies on Reaction Mechanisms and Transition State Structures

Quantum chemical methods are pivotal in elucidating the intricate details of chemical reactions at the molecular level. For O-aryl chlorothioformates, these studies have focused on understanding their stability, reactivity, and the pathways they follow during chemical transformations.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the solvolysis and nucleophilic substitution reactions of chloroformate esters. rsc.org While specific DFT studies on 4-(Methylthio)phenyl Chloroformate are not extensively documented in publicly available literature, the principles can be understood from studies on analogous aryl chloroformates.

The solvolysis of aryl chloroformates is often analyzed using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis in various solvents. The sensitivities to solvent nucleophilicity (l) and solvent ionizing power (m) provide insights into the reaction mechanism. nih.govmdpi.com For many aryl chloroformates, including phenyl chloroformate and its substituted derivatives like p-methoxyphenyl chloroformate and p-nitrophenyl chloroformate, a bimolecular addition-elimination mechanism is often proposed. nih.govmdpi.commdpi.com This involves the rate-determining formation of a tetrahedral intermediate. nih.gov

DFT calculations can model the transition state structures and energies for such reactions, helping to validate the proposed mechanisms. For instance, in the methanolysis and aminolysis of phenyl chloroformates, a concerted displacement mechanism has been suggested based on experimental data, which could be further explored and visualized using DFT to map the potential energy surface. rsc.org The choice of functional, such as M06-2X, has been shown to be effective in calculating activation energies for similar solvolysis reactions when used with a suitable solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM).

The following table illustrates typical Grunwald-Winstein parameters for the solvolysis of various chloroformates, providing a comparative basis for understanding the reactivity of compounds like this compound.

Compoundl valuem valueProposed Mechanism
Phenyl Chloroformate1.680.57Addition-Elimination
p-Methoxyphenyl Chloroformate1.460.53Addition-Elimination
p-Nitrophenyl Chloroformate1.680.46Addition-Elimination
Propargyl Chloroformate1.370.47Addition-Elimination
Neopentyl Chloroformate~1.0~0.4Addition-Elimination/Ionization

This table presents generalized data from various studies for illustrative purposes.

The electronic structure of a molecule is fundamental to its reactivity. researchgate.net Computational methods allow for the detailed analysis of reactivity descriptors such as frontier molecular orbitals (FMOs) and charge distribution. researchgate.netunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this context. researchgate.netunesp.bryoutube.comwikipedia.org

For a molecule like this compound, the HOMO is expected to be located on the electron-rich aromatic ring and the sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon and the chlorine atom of the chloroformate group, indicating this region as the primary site for nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. researchgate.net

The analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In this compound, the oxygen and sulfur atoms would represent regions of negative potential, while the carbonyl carbon and the hydrogen atoms of the methyl group would be areas of positive potential. These theoretical descriptors are invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Solvent and Catalytic Effects

These simulations can reveal how solvent molecules arrange around the reactant and transition state, and how this organization affects the energy barrier of the reaction. For reactions involving O-aryl chlorothioformates, MD could be used to explore the role of specific solvent-solute hydrogen bonds or other non-covalent interactions in stabilizing or destabilizing the transition state, thus influencing the reaction rate and mechanism. This level of detail is crucial for a comprehensive understanding of solvent effects that are often simplified in kinetic models like the Grunwald-Winstein equation.

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured activity, in this case, their reactivity. nih.gov For a series of substituted O-aryl chlorothioformates, a QSAR model could be developed to predict their solvolysis rates or their reactivity towards a specific nucleophile.

The descriptors used in such a model could be derived from computational chemistry, including electronic parameters (e.g., Hammett constants, calculated atomic charges, HOMO/LUMO energies), steric parameters (e.g., Taft steric parameters, molecular volume), and hydrophobicity parameters (e.g., logP). nih.gov By establishing a statistically significant correlation between these descriptors and the observed reactivity for a set of training compounds, the model can then be used to predict the reactivity of new, untested compounds in the same class. This approach can be a cost-effective and time-saving tool in the design and screening of new reagents with desired reactivity profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Methylthio)phenyl Chloroformate with high purity?

  • Methodology :

  • Nucleophilic Substitution : React 4-(methylthio)phenol with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., dichloromethane or THF) at 0–5°C under anhydrous conditions. Maintain a nitrogen atmosphere to avoid hydrolysis .
  • Purification : Distill under reduced pressure or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC or HPLC .
    • Critical Parameters : Excess phosgene improves yield but requires rigorous safety protocols. Side products like thiocarbonates may form if thiols are present .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methylthio group (δ 2.5 ppm for S–CH₃). The carbonyl carbon (C=O) appears at ~150 ppm .
  • FTIR : Confirm C=O stretch (~1770 cm⁻¹) and C–S stretch (~650 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 202 (calculated for C₈H₇ClO₂S) and fragmentation peaks (e.g., loss of Cl, COCl) .

Q. What are the recommended safety protocols for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to prevent inhalation .
  • Storage : Refrigerate at 4°C in a sealed, airtight container away from moisture and oxidizing agents .
  • Spill Management : Neutralize with sodium bicarbonate or lime; avoid water to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How do reaction conditions influence the solvolysis kinetics of this compound?

  • Methodology :

  • Kinetic Studies : Conduct solvolysis in varying solvents (e.g., aqueous acetone, ethanol/water mixtures) at 25–60°C. Monitor reaction progress via UV-Vis (λ ~270 nm for aryl intermediates) or titration of released HCl .
  • Mechanistic Insights : Compare activation parameters (ΔH‡, ΔS‡) with phenyl chloroformate to assess the electron-donating effect of the methylthio group .

Q. Can computational models predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) .
  • Transition State Analysis : Model interactions with amines or alcohols to predict regioselectivity and reaction barriers .

Q. What decomposition pathways occur under hydrolytic or thermal stress?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 2–12) at 25°C. Analyze products via GC-MS or LC-MS; expect 4-(methylthio)phenol and CO₂ as primary products .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) and residual mass under nitrogen/air atmospheres .

Q. How does the methylthio substituent affect the compound’s stability compared to other aryl chloroformates?

  • Methodology :

  • Comparative Stability Assays : Incubate 4-(methylthio)phenyl, phenyl, and 4-chlorophenyl chloroformates under identical conditions (e.g., 40°C, 60% humidity). Monitor degradation via HPLC .
  • Electron-Donating Effects : Use Hammett σ constants to correlate substituent effects with hydrolysis rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.